6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol
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Overview
Description
6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol typically involves the condensation of 6-methyl-2-hydrazinylpyrimidin-4-ol with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can result in cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole: Shares the nitrofuran moiety but has a different heterocyclic core.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
6-Methyl-2-hydrazinylpyrimidin-4-ol: Another precursor used in the synthesis.
Uniqueness
6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol is unique due to the combination of the pyrimidine and nitrofuran moieties, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-methyl-2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKZNODGBBNCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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